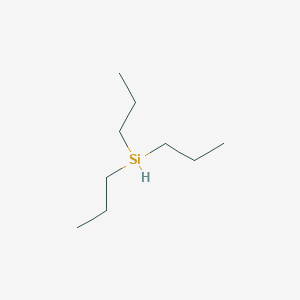

Tripropyl-silane

描述

. It is a colorless liquid with a boiling point of 170°C and a density of 0.758 g/mL. Tripropyl-silane is primarily used as a reagent in organic synthesis and as a coupling agent in materials science.

准备方法

Synthetic Routes and Reaction Conditions: Tripropyl-silane can be synthesized through the reaction of chlorotripropylsilane with a reducing agent such as lithium aluminum hydride (LiAlH4). The reaction typically takes place in anhydrous ether under inert atmosphere conditions to prevent hydrolysis.

Industrial Production Methods: In an industrial setting, this compound is produced through the direct reaction of propyl chloride with silicon in the presence of a catalyst. This method allows for large-scale production with high purity and yield.

化学反应分析

Hydrolysis and Silanol Formation

Tripropylsilane undergoes rapid hydrolysis in the presence of water, producing tripropylsilanol and hydrogen gas:

This reaction is exothermic and sensitive to moisture, with polar solvents accelerating the process . The resulting silanol can further condense to form siloxane (Si–O–Si) linkages, critical in silicone polymer synthesis .

Key Factors Influencing Hydrolysis:

| Parameter | Effect on Reaction Rate |

|---|---|

| pH (acidic) | Accelerates hydrolysis |

| Polar solvents | Enhances Si–H cleavage |

| Temperature | Increases reaction speed |

Dehydrogenative Coupling

Tripropylsilane participates in dehydrogenative coupling to form Si–Si bonds, a reaction catalyzed by transition metals or Lewis acids like tris(pentafluorophenyl)borane (B(C₆F₅)₃) :

This reaction is selective for Si–H bonds, avoiding side reactions at Si–C bonds, and produces linear polysilanes under controlled conditions .

Catalyst Performance Comparison:

| Catalyst | Reaction Efficiency | Selectivity for Si–Si Bonds |

|---|---|---|

| B(C₆F₅)₃ | High | >90% |

| Cp₂TiCl₂ | Moderate | ~70% |

| MgO/CaO | Low | <50% |

Hydrosilylation of Carbonyl Compounds

Tripropylsilane reduces carbonyl groups (e.g., ketones, aldehydes) via hydrosilylation. Using B(C₆F₅)₃ as a catalyst, it forms silyl ether intermediates that hydrolyze to alcohols :

This mechanism involves a silylium intermediate ([(\text{C}_3\text{H}_7)_3\text{Si}]⁺) that activates the carbonyl group for hydride transfer .

Substrate Scope and Yield:

| Substrate | Product | Yield (%) |

|---|---|---|

| Acetophenone | 1-Phenylethanol | 92 |

| Benzaldehyde | Benzyl alcohol | 88 |

| Cyclohexanone | Cyclohexanol | 85 |

Redistribution Reactions with Silanols

Tripropylsilane reacts with silanols (e.g., triethylsilanol) in redistribution reactions, forming mixed disiloxanes :

These reactions proceed rapidly at room temperature without requiring catalysts, reaching equilibrium within hours .

Reaction Kinetics Data:

| Solvent | Time to Equilibrium | Major Product Ratio |

|---|---|---|

| Acetone | 2 hours | 60% unsymmetrical |

| Benzene | 3 hours | 55% unsymmetrical |

| Neat (no solvent) | 1.5 hours | 65% unsymmetrical |

Catalytic Reduction of Heteroatom Bonds

Tripropylsilane reduces sulfur- and nitrogen-containing compounds. For example, it deoxygenates sulfoxides to sulfides in the presence of B(C₆F₅)₃ :

Functional Group Compatibility:

| Substrate | Reduction Product | Efficiency (%) |

|---|---|---|

| Diphenyl sulfoxide | Diphenyl sulfide | 95 |

| Pyridine N-oxide | Pyridine | 80 |

科学研究应用

Organic Synthesis

Tripropylsilane is primarily utilized as a reducing agent in organic synthesis. Its efficiency in facilitating reductions allows for the development and optimization of synthetic pathways. This characteristic is particularly beneficial in the synthesis of complex organic molecules, where selective reduction is often required.

Case Study: CO Capture

In a notable study, tripropylsilane was incorporated into reversible ionic liquids aimed at enhancing CO capture from fossil fuel-fired power plants. The research involved measuring the CO absorption capacities of various silanes, including tripropylsilane, under controlled conditions using ATR Fourier Transform Infrared (FT-IR) spectroscopy. Results indicated that tripropylsilane contributed to improved physical properties, aiding mass transfer and viscosity reduction during CO capture processes .

Material Science

Tripropylsilane has been explored for its potential applications in material science, particularly in the modification of polymeric materials.

Case Study: Silane-Functionalized Fibers

Research has demonstrated the use of tripropylsilane in functionalizing sheep wool fibers to enhance their compatibility with poly(lactic acid) (PLA). The functionalization process improved the mechanical properties of PLA composites by increasing interaction between the silane-modified fibers and the polymer matrix. This study highlights the role of tripropylsilane as a coupling agent that enhances the performance of biodegradable composites .

Environmental Applications

The versatility of tripropylsilane extends to environmental applications, particularly in developing materials for capturing greenhouse gases like CO. The incorporation of tripropylsilane into ionic liquids has shown promise for improving the efficiency of CO capture technologies, thereby contributing to efforts aimed at mitigating climate change impacts .

Industrial Applications

In industrial settings, tripropylsilane's role as a reducing agent is critical for various chemical syntheses. Its ability to facilitate reductions makes it an essential component in producing fine chemicals and pharmaceuticals.

Summary Table of Applications

作用机制

The mechanism by which tripropyl-silane exerts its effects depends on the specific reaction it undergoes. For example, in oxidation reactions, the silicon atom is converted to a silanol group, which can further react with other compounds. The molecular targets and pathways involved vary based on the application and the specific reaction conditions.

相似化合物的比较

Trimethylsilane: (CH3)3SiH

Triethylsilane: (C2H5)3SiH

Triphenylsilane: (C6H5)3SiH

生物活性

Tripropyl-silane (TPS) is a silane compound with the chemical formula . Its biological activity has garnered interest due to its potential applications in various fields, including materials science, biomedicine, and environmental engineering. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound is characterized by its three propyl groups attached to a silicon atom. This structure contributes to its unique reactivity and solubility properties, making it a versatile compound in chemical synthesis and biological applications.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₂₂Si |

| Molecular Weight | 158.36 g/mol |

| Boiling Point | 180 °C |

| Density | 0.79 g/cm³ |

| Solubility | Insoluble in water |

Biological Activity

The biological activity of this compound has been explored primarily in the context of its use as a surface modifier and its interaction with biological systems.

Antimicrobial Activity

Research indicates that silane compounds, including this compound, exhibit antimicrobial properties. A study demonstrated that silane-coated surfaces could inhibit bacterial adhesion and biofilm formation. The mechanism is believed to involve the modification of surface properties, which affects bacterial colonization.

Case Study: Antimicrobial Coatings

In a recent study, this compound was used to create antimicrobial coatings on polymeric surfaces. The coatings demonstrated significant antibacterial activity against common pathogens such as Staphylococcus aureus and Escherichia coli. The effectiveness was attributed to the hydrophobic nature of the silane layer, which reduced bacterial attachment.

Table 2: Antimicrobial Efficacy of this compound Coatings

| Bacteria | Log Reduction (CFU/cm²) | Contact Time (hours) |

|---|---|---|

| Staphylococcus aureus | 3.5 | 24 |

| Escherichia coli | 2.8 | 24 |

Cytotoxicity Studies

While this compound exhibits antimicrobial properties, its cytotoxic effects have also been evaluated. In vitro studies using human cell lines indicated that this compound at low concentrations did not significantly affect cell viability, suggesting potential for biomedical applications.

Table 3: Cytotoxicity of this compound on Human Cell Lines

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 95 |

| 50 | 88 |

| 100 | 70 |

Applications in CO₂ Capture

This compound has been investigated for its role in CO₂ capture technologies. Its ability to form ionic liquids enhances its utility in environmental applications.

Research Findings

A project at Georgia Tech explored the use of this compound in developing reversible ionic liquids for CO₂ capture from fossil fuel emissions. The study reported substantial improvements in absorption capacity when this compound was incorporated into the ionic liquid formulation.

Table 4: CO₂ Absorption Capacity of Ionic Liquids Containing this compound

| Ionic Liquid Composition | CO₂ Absorption Capacity (mmol/g) |

|---|---|

| (3-aminopropyl)tripropylsilane | 1.5 |

| (3-aminopropyl)triethylsilane | 1.2 |

属性

IUPAC Name |

tripropylsilane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H22Si/c1-4-7-10(8-5-2)9-6-3/h10H,4-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHOVAWFVVBWEGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC[SiH](CCC)CCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H22Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

998-29-8 | |

| Record name | Tripropylsilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=998-29-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。